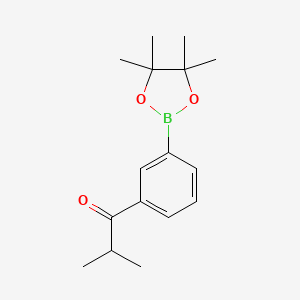

3-(Isobutanoy)phenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14(18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYYVPWEIWRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(Isobutanoy)phenylboronic acid pinacol ester typically involves the reaction of 3-(Isobutanoy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .

化学反応の分析

3-(Isobutanoy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate.

Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

科学的研究の応用

3-(Isobutanoy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(Isobutanoy)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

類似化合物との比較

Solubility in Organic Solvents

Boronic esters generally exhibit improved solubility compared to their parent boronic acids. The pinacol ester group in 3-(Isobutanoyl)phenylboronic acid pinacol ester contributes to its solubility across diverse solvents, a property critical for synthetic and biomedical applications.

Table 1: Solubility of Phenylboronic Acid Derivatives in Organic Solvents

| Compound | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|---|

| Phenylboronic acid | Moderate | High | High | High | Very Low |

| Phenylboronic acid pinacol ester | High | High | High | Moderate | Low |

| Azaester of phenylboronic acid | High (best in CHCl₃) | Moderate | Moderate | Low | Very Low |

Key Observations :

- The pinacol ester of phenylboronic acid shows uniformly high solubility in polar solvents (e.g., chloroform, ketones) and moderate solubility in ethers, outperforming the parent acid and azaester derivatives .

- The isobutanoyl substituent in 3-(Isobutanoyl)phenylboronic acid pinacol ester likely enhances lipophilicity, further improving solubility in non-polar solvents compared to unsubstituted analogs.

Hydrolysis Kinetics in Aqueous Environments

The stability of boronic esters under physiological conditions is critical for drug delivery and sensing applications. Hydrolysis rates depend on substituents and solvent pH.

Table 2: Hydrolysis Half-Lives of Substituted Phenylboronic Pinacol Esters

| Substituent | Half-Life in Water | Half-Life in pH 7.4 Buffer |

|---|---|---|

| Para-Hydroxy | ~10 minutes | ~10 minutes |

| Para-Acetamido | ~10 minutes | ~10 minutes |

| Para-Amino | ~3 hours | ~8 hours |

Key Observations :

- Electron-withdrawing groups (e.g., hydroxy, acetamido) accelerate hydrolysis due to increased electrophilicity at the boron center .

- The para-amino group, being electron-donating, stabilizes the ester, resulting in slower hydrolysis. For 3-(Isobutanoyl)phenylboronic acid pinacol ester, the isobutanoyl group (electron-withdrawing) may moderately enhance hydrolysis rates compared to unsubstituted analogs.

Reactive Oxygen Species (ROS) Responsiveness

Phenylboronic acid pinacol esters are integral to ROS-responsive materials. The boronic ester group cleaves upon exposure to H₂O₂ or ONOO⁻, enabling controlled drug release. For example:

- Drug Delivery: ROS-responsive nanoparticles incorporating phenylboronic acid pinacol ester release therapeutics in oxidative environments (e.g., tumor microenvironments) .

- Imaging : Probes with phenylboronic esters exhibit photoacoustic signal enhancement upon ROS-triggered structural changes .

pH- and Sugar-Responsive Behavior

Block copolymers containing phenylboronic acid pinacol ester self-assemble into aggregates in aqueous solutions. These aggregates dissociate at high pH or in the presence of sugars (e.g., glucose), enabling applications in glucose sensing and targeted delivery .

Unique Properties

Phosphorescence

Simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence with lifetimes up to several seconds. This property, attributed to out-of-plane distortion in the excited state, is rare in heavy-atom-free organic compounds and opens avenues for optoelectronic applications .

生物活性

3-(Isobutanoy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

The molecular formula for this compound is , with a molecular weight of approximately 224.12 g/mol. The structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific proteins or receptors, potentially affecting processes such as apoptosis and cell proliferation.

Case Studies

- Anti-Cancer Activity : Research has indicated that phenylboronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed significant inhibition of cell growth in breast cancer cells, suggesting its potential as an anti-cancer agent .

- Diabetes Research : Another area of interest is the role of boronic acids in glucose sensing and insulin secretion. Studies have shown that certain boronic acid derivatives can enhance insulin release from pancreatic beta cells, indicating their potential utility in diabetes management .

Table 1: Biological Activity of this compound

| Study Reference | Cell Line Tested | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Reference | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Reference | INS-1 (Pancreatic Beta) | 10 | Enhanced insulin secretion |

Solubility Profile

The solubility of boronic acid derivatives is crucial for their biological activity. Research indicates that this compound exhibits high solubility in organic solvents such as chloroform and acetone, which facilitates its use in various biochemical assays .

Table 2: Solubility Data of Boronic Acid Derivatives

| Compound | Solvent | Solubility (g/L) |

|---|---|---|

| Phenylboronic Acid | Chloroform | High |

| 3-(Isobutanoy)phenylboronic Acid Ester | Acetone | Moderate |

Research Findings

Recent studies have focused on the synthesis and modification of boronic acid derivatives to enhance their biological activities. The introduction of substituents like isobutanoyl groups has been shown to improve the efficacy and selectivity of these compounds against target enzymes and receptors .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(Isobutanoyl)phenylboronic acid pinacol ester with high purity?

- Methodological Answer: The synthesis typically involves a two-step process: (1) introduction of the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)), and (2) functionalization with the isobutanoyl group via Friedel-Crafts acylation or coupling reactions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How should researchers handle and store 3-(Isobutanoyl)phenylboronic acid pinacol ester to prevent degradation?

- Methodological Answer: Store the compound at -20°C in a sealed, moisture-free container under inert gas (argon or nitrogen). Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. Handling should occur in a glovebox or under a nitrogen atmosphere due to the ester’s sensitivity to hydrolysis. Monitor stability via periodic ¹¹B NMR to detect boronic acid formation .

Advanced Research Questions

Q. What strategies can optimize the reactivity of 3-(Isobutanoyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions under varying catalytic conditions?

- Methodological Answer: Reactivity is influenced by:

- Catalyst-Ligand Systems: Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos/XPhos ligands to enhance turnover in sterically hindered environments.

- Solvent and Base: Optimize with toluene/ethanol (4:1) and K₂CO₃ or CsF to balance solubility and base strength.

- Temperature: Conduct reactions at 80–100°C for 12–24 hours, monitoring progress via TLC.

Troubleshoot low yields by pre-activating the catalyst or using microwave-assisted synthesis .

Q. How does the isobutanoyl substituent influence the steric and electronic properties of the boronic ester compared to other aryl boronic esters?

- Methodological Answer: The isobutanoyl group introduces steric hindrance (via its branched alkyl chain), which may slow transmetalation in cross-coupling reactions. Electronically, the carbonyl group is moderately electron-withdrawing, reducing electron density at the boron center and potentially stabilizing the ester against hydrolysis. Comparative studies with analogs (e.g., 3-ureido or 3-trifluoromethoxy derivatives) reveal distinct reactivity profiles in aryl-aryl bond formation .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies when using this ester in cross-coupling reactions?

- Methodological Answer: Address contradictions by:

- Controlled Replicates: Ensure consistent catalyst batches, solvent dryness, and substrate purity.

- Kinetic Studies: Use in situ IR or ¹⁹F NMR to monitor reaction progress and identify intermediates.

- Computational Modeling: Apply DFT calculations to evaluate transition states and steric/electronic effects.

Cross-validate results with alternative coupling partners (e.g., aryl chlorides vs. bromides) .

Key Considerations for Experimental Design

- Characterization: Prioritize ¹H/¹³C NMR, HRMS, and elemental analysis for structural confirmation.

- Moisture Sensitivity: Use molecular sieves in reactions and Schlenk techniques for air-sensitive steps .

- Troubleshooting: If coupling fails, test the boronic ester’s viability via oxidation to the corresponding phenol or deborylation to the boronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。